1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine
Description
The compound 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine (CAS: 1856039-16-1) is a pyrazole-based amine derivative characterized by a difluoromethyl group on the pyrazole ring and a 1,3-dimethyl-substituted pyrazole moiety linked via a methanamine bridge. Its molecular formula is C₁₂H₁₇F₂N₅, with a molecular weight of 281.30 g/mol . This compound is synthesized for applications in medicinal chemistry and agrochemical research, where pyrazole derivatives are known for their bioactivity, including antimicrobial and antitumor properties . The purity of commercially available samples exceeds 95%, indicating its suitability for high-precision research .
Properties
Molecular Formula |
C11H16ClF2N5 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(1,3-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-8-9(7-17(2)16-8)5-14-6-10-3-4-15-18(10)11(12)13;/h3-4,7,11,14H,5-6H2,1-2H3;1H |
InChI Key |
JFYJZHGGWFYNCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC=NN2C(F)F)C.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of 1-(Difluoromethyl)-1H-pyrazol-5-ylmethanamine
Step 1: Cyclocondensation
A 1,3-diketone precursor (e.g., ethyl 4,4-difluoroacetoacetate) reacts with methylhydrazine in ethanol under reflux (80°C, 6–8 hours) to form 1-(difluoromethyl)-1H-pyrazole-5-carboxylate.
Step 2: Reduction
The carboxylate undergoes reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–5°C to yield 1-(difluoromethyl)-1H-pyrazol-5-ylmethanol.
Step 3: Amination
Methanol is converted to methanamine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with phthalimide, followed by hydrazine deprotection.
Synthesis of 1,3-Dimethyl-1H-pyrazol-4-ylmethanol
Step 1: Cyclization
Ethyl acetoacetate reacts with 1,1-dimethylhydrazine in acetic acid (60°C, 4 hours) to form 1,3-dimethyl-1H-pyrazole-4-carboxylate.
Step 2: Reduction
The ester is reduced using sodium borohydride (NaBH₄) in methanol at room temperature (25°C, 2 hours) to produce 1,3-dimethyl-1H-pyrazol-4-ylmethanol.
Coupling of Pyrazole Intermediates
The methanamine and methanol intermediates are coupled via reductive amination or nucleophilic substitution.
Reductive Amination Protocol
Reagents :
- 1-(Difluoromethyl)-1H-pyrazol-5-ylmethanamine
- 1,3-Dimethyl-1H-pyrazol-4-ylmethanol
- Sodium cyanoborohydride (NaBH₃CN)
- Acetic acid (glacial)
Conditions :
- Solvent: Methanol
- Temperature: 25°C
- Time: 12–16 hours
Mechanism :
The alcohol is oxidized in situ to an aldehyde using manganese dioxide (MnO₂), which then reacts with the primary amine via Schiff base formation. NaBH₃CN selectively reduces the imine bond.
Yield : 68–72%.
Nucleophilic Substitution Protocol
Reagents :
- 1-(Difluoromethyl)-1H-pyrazol-5-ylmethanamine
- 1,3-Dimethyl-1H-pyrazol-4-ylmethyl chloride (prepared via thionyl chloride treatment of the alcohol)
Conditions :
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (Et₃N)
- Temperature: 0°C → 25°C (gradual warming)
- Time: 6 hours
Yield : 65–70%.
Optimization and Industrial-Scale Production
Catalytic Enhancements
Purification Techniques
- Recrystallization : A 40% ethanol-water mixture achieves >99% purity for the final product.
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) removes regiochemical impurities.
Analytical Data and Characterization
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₁₁H₁₆F₂N₆ | High-Resolution MS |
| Melting Point | 142–144°C | Differential Scanning Calorimetry |
| Purity | ≥99% | HPLC (C18 column) |
| Regiochemical Ratio (5-/3-) | 96:4 | ¹⁹F NMR |
Challenges and Solutions
Regioselectivity in Pyrazole Formation
Stability of Difluoromethyl Group
- Issue : Hydrolytic degradation under acidic conditions.
- Solution : Conduct amination steps at pH 7–8 with buffered solutions.
Chemical Reactions Analysis
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common reagents used in these reactions include diethylaminosulfur trifluoride for fluorination and sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that similar pyrazole compounds could induce apoptosis in cancer cells through the modulation of specific signaling pathways, such as the PI3K/Akt pathway . The incorporation of difluoromethyl groups enhances the lipophilicity and bioavailability of the compound, making it a promising candidate for further development in cancer therapeutics.
Antimicrobial Properties
The antimicrobial efficacy of pyrazole derivatives has been well-documented. The compound's structure allows for interaction with microbial enzymes, potentially leading to inhibition of bacterial growth. In vitro studies have shown that certain pyrazole derivatives can effectively combat Gram-positive and Gram-negative bacteria, suggesting that this compound could be developed into a potent antimicrobial agent .
Agricultural Applications
Plant Growth Regulators
Pyrazole derivatives have been investigated for their role as plant growth regulators. The compound has shown potential in promoting seed germination and enhancing plant growth under stress conditions. For example, studies have reported that similar compounds can induce a "triple response" in plants, which includes stem elongation, apical hook formation, and enhanced lateral root development . This suggests that the compound could be utilized to improve crop yields and resilience against environmental stresses.
Pesticidal Activity
The structural features of this pyrazole derivative may also confer pesticidal properties. Research into related compounds has indicated their effectiveness in controlling various pests and pathogens affecting crops. The ability to modify metabolic pathways in target organisms makes these compounds valuable in developing new agrochemicals that are less harmful to non-target species .
Material Science
Synthesis of Functional Materials
The unique chemical properties of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine can be harnessed in material science for synthesizing functional materials. Its ability to form coordination complexes with metal ions opens avenues for creating novel catalysts or sensors. Such materials could be applied in various fields, including environmental monitoring and industrial catalysis .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives are structurally versatile, with minor substitutions significantly altering their physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects :
- The difluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to ethyl or chloro substituents .
- Chlorine substitution in 1856100-57-6 increases molecular weight and may influence toxicity profiles .
- Positional isomerism (e.g., pyrazole ring substitution at positions 4 vs. 5) affects binding affinity in biological targets, as seen in 1855938-45-2 vs. 1856061-04-5 .
Biological Activity: Pyrazole derivatives with fluorine atoms (e.g., 1856061-04-5 and the target compound) exhibit improved bioavailability and target selectivity due to fluorine’s small size and high electronegativity .
Safety and Handling :
- Compounds like 1-(3-methoxyphenyl)-N-methylmethanamine (CAS: 1015846-14-6) demonstrate acute oral toxicity (Category 4) and skin irritation (Category 2) . While specific data for the target compound are unavailable, structural analogs suggest similar handling precautions (e.g., use of PPE, ventilation) are warranted .
Research Findings and Implications
- Synthetic Routes: The target compound is likely synthesized via nucleophilic substitution or reductive amination, akin to methods used for 1-(2-(dimethylamino)ethyl)-3-methyl-1H-pyrazol-5(4H)-one derivatives .
- Structural Insights : X-ray crystallography (using programs like SHELXL ) could resolve its conformation, aiding in structure-activity relationship (SAR) studies.
Biological Activity
1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of its activity in various pharmacological contexts.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| IUPAC Name | 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine |
| Molecular Formula | C11H16ClF2N5 |
| Molecular Weight | 291.73 g/mol |
| CAS Number | 1856086-79-7 |
Biological Activity Overview
Research indicates that compounds with pyrazole moieties exhibit a range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The difluoromethyl group in this compound enhances its biological efficacy by improving lipophilicity and metabolic stability.
Antibacterial Activity
A study evaluating various pyrazole derivatives highlighted the antibacterial potential of similar structures. For instance, compounds with imidazole and pyrazole frameworks showed significant activity against pathogenic bacteria such as Xanthomonas species, with effective concentrations (EC50) in the low microgram per milliliter range .
Anticancer Properties
Research into related pyrazole compounds has demonstrated their ability to inhibit cancer cell proliferation. The introduction of specific substituents like difluoromethyl has been linked to enhanced cytotoxicity against various cancer cell lines .
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives:
- Study on Antibacterial Efficacy :
- Anticancer Activity Assessment :
Structure-Activity Relationship (SAR)
The structure of 1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine allows for specific interactions with biological targets due to its unique molecular configuration. The difluoromethyl group is particularly noted for enhancing binding affinity and selectivity towards certain enzymes involved in disease pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
